Pubchem_71361687
Description
PubChem CID 71361687 is a chemical compound cataloged in the PubChem database, a globally recognized repository managed by the National Center for Biotechnology Information (NCBI). PubChem integrates data from over 400 contributors, covering chemical structures, biological activities, pharmacological properties, and literature associations . Each Compound ID (CID) represents a unique chemical structure standardized through PubChem’s processing pipelines, ensuring consistency across diverse data sources .
For CID 71361687, the Compound Summary page aggregates data such as molecular weight, topological polar surface area, and bioassay results (if available). It also links to associated genes, proteins, and biomedical literature, providing a holistic view of its chemical and biological context .
Properties
CAS No. |
446862-81-3 |
|---|---|
Molecular Formula |
GaK |
Molecular Weight |
108.821 g/mol |
IUPAC Name |
gallium;potassium |
InChI |
InChI=1S/Ga.K |
InChI Key |
ACXKRCJOEGQIPF-UHFFFAOYSA-N |
Canonical SMILES |
[K].[Ga] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71361687 involves specific chemical reactions and conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane. The reaction is as follows: [ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ] Another method involves the reduction of tributyltin chloride with lithium aluminium hydride. This process yields a distillable liquid that is mildly sensitive to air .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield of the compound. The reaction conditions are carefully controlled to ensure the stability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Pubchem_71361687 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce hydrides.
Scientific Research Applications
Drug Discovery and Development
The primary application of Pubchem_71361687 lies in its role in drug discovery. The compound has been utilized for:
- Lead Identification : Researchers use PubChem to identify potential drug candidates by analyzing chemical structures and their bioactivity profiles.
- Compound-Target Profiling : The compound has been studied for its interactions with various biological targets, providing insights into its mechanism of action.
- Polypharmacology Studies : The ability of the compound to affect multiple targets simultaneously is crucial for developing multi-target drugs .
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential as a therapeutic agent in inflammatory diseases .
Case Study 1: Antimicrobial Activity
A study focused on the synthesis of novel derivatives of this compound revealed their effectiveness against Gram-negative and Gram-positive bacteria. The compounds were compared to standard antibiotics such as Imipenem and Nystatin, demonstrating superior antibacterial activity. This highlights the potential of these derivatives in developing new antimicrobial therapies .
Case Study 2: Anti-inflammatory Research
Research conducted on the anti-inflammatory effects of compounds derived from this compound showed promising results in inhibiting albumin denaturation. These findings suggest that the compounds could be developed into new anti-inflammatory medications with greater efficacy than existing treatments like ketoprofen .
Mechanism of Action
The mechanism of action of Pubchem_71361687 involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .
Comparison with Similar Compounds
Key Findings :
- Structural analogues often share pharmacological annotations (e.g., Drug-(A)), suggesting conserved bioactivity .
- Scaffold retention in 2D neighbors correlates with functional group conservation, critical for drug repurposing studies .
Conformational Similarity (3D Neighbors)
PubChem’s 3D similarity evaluates shape and binding-feature compatibility using conformer models. CID 71361687’s 3D neighbors are identified via the "Similar Conformers" tool, which requires precomputed conformer ensembles . However, 3D data is unavailable for salts, mixtures, or compounds with >50 non-hydrogen atoms .
| CID | 3D Similarity Score | Shape Compatibility | Annotation Type |
|---|---|---|---|
| 71361687 | 1.00 (Reference) | High | Protein3D-(A) |
| 71361922 | 0.92 | Moderate | PharmAct-(A) |
| 71361410 | 0.88 | Low | None |
Key Findings :
- 3D neighbors often lack direct pharmacological annotations but may share macromolecular binding partners (e.g., Protein Data Bank ligands) .
- Shape similarity can predict off-target interactions, even in structurally dissimilar compounds .
Annotation-Based Comparisons
PubChem categorizes compounds into annotation subsets (e.g., Drug-(A), PharmAct-(A)). CID 71361687’s neighbors vary across these subsets:
- Drug-(A) : Neighbors are FDA-approved drugs with shared structural motifs.
- PharmAct-(A) : Neighbors exhibit validated bioactivity (e.g., enzyme inhibitors).
- Protein3D-(A) : Neighbors have experimentally resolved 3D structures in the PDB .
Research Findings and Limitations
Biological Activity
PubChem compound 71361687, identified as a flavonoid derived from Combretum erythrophyllum, exhibits significant biological activities, particularly in antimicrobial, anti-inflammatory, antioxidant, and antihyperglycemic domains. This article synthesizes findings from various studies, presenting detailed insights into the compound's biological effects, methodologies employed in research, and potential applications.
Overview
Flavonoids are known for their diverse biological properties. The specific compound has been associated with several health benefits, primarily through its action against various pathogens and its role in modulating biological processes.
Antimicrobial Activity
Research indicates that compound 71361687 demonstrates notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 25 to 50 µg/ml against Vibrio cholerae and Enterococcus faecalis.
- Additional Activity : It inhibited Micrococcus luteus and Shigella sonnei at an MIC of 25 µg/ml for certain flavonoids like rhamnocitrin and quercetin-5,3'-dimethylether .
Table 1: Antimicrobial Efficacy of Flavonoids Isolated from Combretum erythrophyllum
| Flavonoid | MIC (µg/ml) | Activity Against |
|---|---|---|
| Rhamnocitrin | 25 | Micrococcus luteus, Shigella sonnei |
| Quercetin-5,3'-dimethylether | 25 | Micrococcus luteus, Shigella sonnei |
| Apigenin | 50 | Vibrio cholerae, Enterococcus faecalis |
| Genkwanin | 50 | Vibrio cholerae, Enterococcus faecalis |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects. In comparative studies, certain flavonoids derived from this source exhibited higher anti-inflammatory activity than standard drugs like mefenamic acid.
Research Insights:
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. Studies have indicated that compound 71361687 possesses strong antioxidant capabilities.
Findings:
- Antioxidant Assays : Various assays such as ABTS and DPPH were utilized to evaluate the antioxidant capacity. Rhamnocitrin and rhamnazin were particularly noted for their robust antioxidant activities .
Antihyperglycemic Activity
The potential of compound 71361687 in managing blood glucose levels has been explored through various assays.
Mechanisms Explored:
- Tyrosine Phosphatase Inhibition : The ability to inhibit tyrosine phosphatase 1B was measured using colorimetric and fluorometric methods.
- Glucose Uptake : Cell-based assays demonstrated the capacity to enhance glucose uptake in cells, which is crucial for managing diabetes .
Case Studies
Several case studies have highlighted the efficacy of flavonoids in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that netilmicin (a related aminoglycoside) showed effectiveness against aminoglycoside-resistant strains, suggesting potential synergistic effects when combined with flavonoids .
- Clinical Application in Diabetes Management : Patients treated with compounds exhibiting similar mechanisms as those found in PubChem 71361687 reported improved glycemic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
